molecular formula C9H17I B1321976 (3-Iodopropyl)cyclohexane CAS No. 147936-56-9

(3-Iodopropyl)cyclohexane

Cat. No. B1321976
CAS RN: 147936-56-9
M. Wt: 252.14 g/mol
InChI Key: SMIMGPQSIIJKCC-UHFFFAOYSA-N
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Description

“(3-Iodopropyl)cyclohexane” is a chemical compound with the linear formula C9H17I . It contains a total of 27 atoms, including 17 Hydrogen atoms, 9 Carbon atoms, and 1 Iodine atom . The molecule includes the arrangement of these atoms and the chemical bonds that hold them together. It contains a total of 27 bonds, 10 non-Hydrogen bonds, 2 rotatable bonds, and 1 six-membered ring .


Synthesis Analysis

The compound was synthesized using 3-cyclohexyl-1-iodopropane and sodium acetylide by conducting reactions similar to those mentioned in a reference example. The synthesis involved two steps, with 3-cyclohexyl-1-iodopropane and sodium acetylide being the reactants in the first and second steps, respectively.


Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The (3-Iodopropyl)cyclohexane molecule contains a total of 27 bond(s). There are 10 non-H bond(s), 2 rotatable bond(s), and 1 six-membered ring(s) .


Chemical Reactions Analysis

Cyclohexane rapidly interconverts between two stable chair conformations because of the ease of bond rotation . The energy barrier is about 45 kJ/mol, and the thermal energies of the molecules at room temperature are high enough to cause about 1 million interconversions to occur per second .

Scientific Research Applications

Nanomaterials Synthesis

(3-Iodopropyl)cyclohexane: can be utilized in the synthesis of nanomaterials, particularly in the functionalization of nanoparticles. The iodine moiety serves as a reactive site for further chemical modifications, which is crucial in the development of nanosystems with specific properties for applications such as drug delivery and imaging .

Organic Synthesis

In organic chemistry, (3-Iodopropyl)cyclohexane is a valuable intermediate for the modular synthesis of substituted cyclohexanes. It allows for kinetic stereocontrol in the formation of complex molecules, which is significant in the synthesis of biologically active compounds .

Liquid-Biphasic Systems

(3-Iodopropyl)cyclohexane: can be part of liquid-biphasic systems for organic electrochemistry. These systems are used for the separation of compounds and are combined with solid-phase redox reagents, offering a unique approach to organic synthesis and analysis .

Catalysis

The iodine component of (3-Iodopropyl)cyclohexane can act as a catalyst in chemical reactions, such as the peroxidation of cyclohexane. This process is essential in the production of industrial chemicals like adipic acid, which is a precursor for nylon and other polymers .

Porous Polymer Development

This compound can also be involved in the creation of porous polymers, which have a wide range of applications including gas storage, drug delivery, and water treatment. The specific structure of (3-Iodopropyl)cyclohexane contributes to the high surface area and excellent porosity of these materials .

Autophagy Modulation

In biomedical research, (3-Iodopropyl)cyclohexane can be used to study autophagy modulation in cells. This is vital for understanding the effects of nanomaterials on cellular processes and could have therapeutic implications in disease treatment .

Safety and Hazards

While specific safety data for (3-Iodopropyl)cyclohexane was not found, related compounds like cyclohexane are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, specific target organ toxicities (single exposure), and aspiration toxicities .

Future Directions

The exploration of novel methodologies might provide more possibilities of converting cyclohexane into industrially relevant chemicals in the future . The reaction of 1,3-dipolar cycloaddition is a powerful synthetic approach for the formation of a variety of heterocycles, very important scaffolds in many biologically active compounds .

properties

IUPAC Name

3-iodopropylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17I/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIMGPQSIIJKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624257
Record name (3-Iodopropyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Iodopropyl)cyclohexane

CAS RN

147936-56-9
Record name (3-Iodopropyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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